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molecular formula C19H20BNO3 B1398032 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole CAS No. 439090-73-0

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole

Cat. No. B1398032
M. Wt: 321.2 g/mol
InChI Key: BAEPPSMSKKCZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927121B2

Procedure details

A mixture of 10 (4.45 g, 16 mmol), bis(pinacolate)diborane (4.09 g, 16.1 mmol), anhydrous potassium acetate (3.14 g, 32 mmol) and Pd(dppf)Cl2 (0.48 g, 0.66 mmol) in anhydrous 1,4-dioxane (80 mL) was degassed and the resulting mixture was heated at about 85° C. for about 48 hours under argon. After cooling to room temperature, the mixture was poured into ethyl acetate (˜200 mL) and filtered. The filtrate was absorbed on silica gel and purified by column chromatography (hexanes/ethyl acetate, 4:1) to give a white solid (Compound 28) (4.15 g, in 81% yield).
Name
Quantity
4.45 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(pinacolate)diborane
Quantity
4.09 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
catalyst
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
C1(N2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[N:9]=[C:8]2[C:16]2[CH:21]=[CH:20][C:19]([B:22]3[O:26][C:25]([CH3:28])([CH3:27])[C:24]([CH3:30])([CH3:29])[O:23]3)=[CH:18][CH:17]=2)C=CC=CC=1.C([O-])(=[O:33])C.[K+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:28][C:25]1([CH3:27])[C:24]([CH3:30])([CH3:29])[O:23][B:22]([C:19]2[CH:20]=[CH:21][C:16]([C:8]3[O:33][C:11]4[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=4[N:9]=3)=[CH:17][CH:18]=2)[O:26]1 |f:1.2,4.5.6.7|

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(=NC2=C1C=CC=C2)C2=CC=C(C=C2)B2OC(C(O2)(C)C)(C)C
Name
bis(pinacolate)diborane
Quantity
4.09 g
Type
reactant
Smiles
Name
potassium acetate
Quantity
3.14 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.48 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the mixture was poured into ethyl acetate (˜200 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (hexanes/ethyl acetate, 4:1)

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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